molecular formula C14H29N3O3 B15262425 tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B15262425
M. Wt: 287.40 g/mol
InChI Key: OPNKQJTYMKASIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate can then undergo further reactions with appropriate reagents to introduce the 3-amino-2-hydroxypropyl and aminomethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino groups may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its ability to interact with biological molecules makes it a useful tool in the investigation of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor to drugs that target specific receptors or enzymes in the body.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(3-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(3-amino-2-hydroxyethyl)-3-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(methylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups. The presence of both amino and hydroxyl groups in the same molecule provides unique reactivity and potential for diverse applications. This compound’s structure allows for targeted modifications, making it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C14H29N3O3

Molecular Weight

287.40 g/mol

IUPAC Name

tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-10,15-16H2,1-3H3

InChI Key

OPNKQJTYMKASIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.